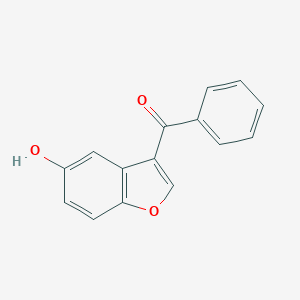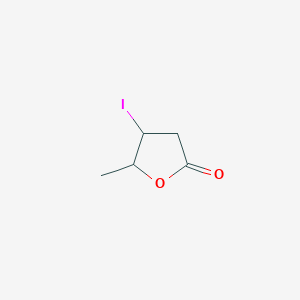
(3,3-Dimethyloxiranyl)methanol
説明
“(3,3-Dimethyloxiranyl)methanol” can be useful in catalyst design for alkene epoxidation by molecular analogues of heterogeneous titanium-??silicalite catalysts .
Molecular Structure Analysis
“(3,3-Dimethyloxiranyl)methanol” contains a total of 17 bonds; 7 non-H bonds, 1 rotatable bond, 1 three-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Oxirane .Physical And Chemical Properties Analysis
“(3,3-Dimethyloxiranyl)methanol” has a molecular weight of 102.13 g/mol. It has 1 hydrogen bond donor and 2 hydrogen bond acceptors. The compound has 1 freely rotating bond. Its polar surface area is 33 Ų. The compound has a density of 1.0±0.1 g/cm³, a boiling point of 147.7±8.0 °C at 760 mmHg, and a flash point of 55.4±12.7 °C .科学的研究の応用
Catalyst Design for Alkene Epoxidation
“(3,3-dimethyloxiran-2-yl)methanol” can be useful in catalyst design for alkene epoxidation by molecular analogues of heterogeneous titanium-silicalite catalysts . This application is particularly relevant in the field of organic synthesis, where epoxides serve as important intermediates.
Research on Methanotrophic Methanol Production
There is ongoing research into the use of methanotrophs for the production of methanol. While “(3,3-dimethyloxiran-2-yl)methanol” is not directly involved in these processes, understanding its properties and reactivity could provide insights that are relevant to this research .
Safety and Hazards
特性
IUPAC Name |
(3,3-dimethyloxiran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXAWVLTVYGIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939927 | |
| Record name | (3,3-Dimethyloxiran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyloxiranyl)methanol | |
CAS RN |
18511-56-3 | |
| Record name | Dimethylglycidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018511563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,3-Dimethyloxiran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-dimethyloxiran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (3,3-dimethyloxiran-2-yl)methanol contribute to secondary organic aerosol formation, and what is the significance of aerosol acidity in this process?
A1: (3,3-Dimethyloxiran-2-yl)methanol, also known as MBO epoxide, is a potential intermediate in the atmospheric photooxidation of 2-methyl-3-buten-2-ol (MBO). Research indicates that this epoxide can undergo reactive uptake onto acidic aerosols, leading to SOA formation []. This process is particularly relevant in environments with elevated aerosol acidity, such as those influenced by anthropogenic emissions. The acidic conditions catalyze the ring-opening of the epoxide, facilitating reactions that form larger, less volatile compounds. These compounds contribute to the growth and persistence of SOA, impacting air quality and climate.
Q2: What are the key findings from laboratory studies investigating the role of (3,3-dimethyloxiran-2-yl)methanol in SOA formation?
A2: Laboratory studies have provided compelling evidence for the role of (3,3-dimethyloxiran-2-yl)methanol in SOA formation. Researchers observed SOA formation only in the presence of acidic aerosol when exposing (3,3-dimethyloxiran-2-yl)methanol to controlled atmospheric conditions []. This finding highlights the critical role of aerosol acidity in driving the reactive uptake and subsequent SOA-forming reactions of the epoxide. Further analysis of the laboratory-generated SOA revealed the presence of 2,3-dihydroxyisopentanol and MBO-derived organosulfate isomers, supporting the proposed reaction pathways involving (3,3-dimethyloxiran-2-yl)methanol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)




